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Compound of Interest

Compound Name: Hetrombopag olamine

Cat. No.: B607939 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Hetrombopag
olamine in combination with other therapies for various hematological disorders.

Hetrombopag olamine is an orally active, small-molecule, nonpeptide thrombopoietin receptor

(TPO-R) agonist that stimulates megakaryopoiesis, leading to increased platelet production.[1]

The rationale for combination therapy often involves targeting different disease mechanisms to

improve efficacy, overcome resistance, or reduce toxicity.

Mechanism of Action: TPO-R Signaling Pathway
Hetrombopag olamine binds to and stimulates the transmembrane domain of the TPO-

receptor (c-Mpl), a member of the hematopoietin receptor superfamily expressed on

hematopoietic stem cells, megakaryocytes, and platelets.[1][2] This activation mimics the effect

of endogenous thrombopoietin, initiating downstream signaling cascades, including the JAK-

STAT, PI3K-Akt, and MAPK-ERK pathways.[2] These pathways collectively promote the

proliferation and differentiation of megakaryocyte progenitor cells and inhibit apoptosis,

ultimately leading to increased platelet counts.[2][3]
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Caption: Hetrombopag olamine activates the TPO-R and downstream signaling pathways.

Application Note 1: Severe Aplastic Anemia (SAA) in
Combination with Immunosuppressive Therapy
(IST)
Rationale: Severe aplastic anemia is often caused by an autoimmune attack on hematopoietic

stem cells.[3] The standard first-line treatment for patients ineligible for hematopoietic stem cell

transplantation (HSCT) is immunosuppressive therapy (IST) with antithymocyte globulin (ATG)

and cyclosporine (CsA).[3][4] Adding a TPO-receptor agonist like Hetrombopag to IST is

intended to stimulate any remaining hematopoietic stem cells to improve the rate, rapidity, and

quality of hematologic response.[5][6][7]
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Study Type
Combination
Therapy

Patient
Population

Key Efficacy
Endpoints

Reference

Phase 3,

Randomized,

Double-Blind,

Placebo-

Controlled

(NCT03825744)

Hetrombopag +

IST (ATG + CsA)

240 untreated

SAA patients

(160

Hetrombopag, 80

Placebo)

Complete

Response (CR)

at 6 months:

Significantly

higher in the

Hetrombopag

group.

[6]

Retrospective

Analysis

Hetrombopag

(HPAG) + IST vs.

Eltrombopag

(EPAG) + IST

109 SAA patients

(67 HPAG, 42

EPAG)

Overall

Response (OR)

at 6 months:

65.6% (HPAG)

vs. 73.8%

(EPAG)

(p=0.494).Compl

ete Response

(CR) at 6

months: 31.3%

(HPAG) vs.

28.6% (EPAG)

(p=0.59).

[5]

Phase 2, Single-

Arm

(NCT03557099)

Hetrombopag

Monotherapy

55 SAA patients

refractory to IST

Hematologic

Response at 18

weeks:

41.8%.Hematolo

gic Response at

52 weeks:

49.1%.

[3]

Experimental Protocol: First-Line Treatment of SAA
(Based on NCT03825744)
1. Patient Selection:
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Inclusion Criteria: Patients aged 15–75 years with newly diagnosed, untreated SAA who are

ineligible for HSCT.[6]

Exclusion Criteria: Presence of specific chromosomal abnormalities, paroxysmal nocturnal

hemoglobinuria (PNH) clone size >50%, or prior treatment for SAA.

2. Study Design:

A randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.[6]

Patients are randomly assigned in a 2:1 ratio to receive either Hetrombopag plus IST or

placebo plus IST.[6]

3. Treatment Regimen:

Hetrombopag/Placebo Group: Hetrombopag or placebo administered orally at a daily dose of

15 mg for 6 months. It should be taken on an empty stomach.[6]

Immunosuppressive Therapy (IST):

Antithymocyte Globulin (ATG): Administered intravenously for 5 consecutive days.[6]

Cyclosporine (CsA): Given orally for 6 months, with the dose adjusted to maintain target

trough levels.[6]

4. Efficacy Assessment:

Primary Endpoint: Hematologic complete response (CR) rate at 6 months.[6]

CR Definition: Hemoglobin >10 g/dL, absolute neutrophil count >1,000/mm³, and platelet

count >100,000/mm³ without transfusion support.[4]

Secondary Endpoints: Overall response rate, time to first response, and safety.
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Caption: Workflow for a randomized trial of Hetrombopag with IST in SAA.
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Application Note 2: Relapsed/Refractory Immune
Thrombocytopenia (ITP)
Rationale: ITP is an autoimmune disorder characterized by platelet destruction and impaired

production.[8] For patients who are relapsed or refractory to first-line treatments like

glucocorticoids, combination therapy can offer synergistic effects. Combining Hetrombopag (a

TPO-RA) with an anti-CD20 monoclonal antibody (e.g., Rituximab) targets both platelet

production and the autoimmune B-cell response.[9][10]

Quantitative Data Summary
Study Type

Combination
Therapy

Patient
Population

Key Efficacy
Endpoints

Reference

Case Series

(Retrospective)

Anti-CD20

Monoclonal

Antibody +

Hetrombopag

4 patients with

relapsed/refracto

ry ITP

Response: All 4

patients

achieved

Complete

Response

(CR).Time to

Response: 2 to 9

days.Duration of

Response: 3 to

27 months.

[9][10]

Case Series

(Retrospective)

Romiplostim +

Danazol +

Hetrombopag/Elt

rombopag

2 patients with

chronic refractory

severe ITP

Response: Both

patients

achieved

complete

remission and

bleeding score

decreased from

Grade 3/4 to 0.

[11]

Experimental Protocol: Anti-CD20 and Hetrombopag
Combination (Illustrative)
1. Patient Selection:
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Inclusion Criteria: Adult patients with ITP who have had an insufficient response to or have

relapsed after first-line therapies (e.g., corticosteroids, IVIg).[9][10] Platelet count <30 x

10⁹/L.

Exclusion Criteria: Prior treatment with anti-CD20 therapy, active infection, or known

contraindications to either drug.

2. Study Design:

A prospective, single-arm, open-label pilot study to evaluate safety and efficacy.

3. Treatment Regimen:

Anti-CD20 Therapy: Rituximab 375 mg/m² intravenously, once weekly for 4 weeks.

Hetrombopag: Initiated concurrently or shortly after the first anti-CD20 infusion. Start with an

oral dose of 2.5 mg or 5 mg once daily.[12] The dose can be adjusted based on platelet

response, aiming for a platelet count >50 x 10⁹/L.

Maintenance: Following the initial combination phase, patients may continue on

Hetrombopag monotherapy to maintain a stable platelet count.[9]

4. Efficacy Assessment:

Primary Endpoint: Overall response rate (ORR) at 3 or 6 months, defined as a platelet count

≥30 x 10⁹/L and at least a twofold increase from baseline without rescue therapy.

Complete Response (CR): Platelet count >100 x 10⁹/L and absence of bleeding.[9][10]

Safety Monitoring: Monitor for infusion-related reactions, infections, and other adverse

events.

Logical Relationship Diagram: Combination Strategies
in ITP
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Caption: Targeting different ITP mechanisms with combination therapies.

Application Note 3: Chemotherapy-Induced
Thrombocytopenia (CIT)
Rationale: CIT is a common complication of cancer treatment that can lead to chemotherapy

dose delays or reductions, potentially compromising treatment outcomes.[13] TPO-RAs like

Hetrombopag are being investigated to mitigate CIT by stimulating platelet production, thereby

allowing patients to maintain their planned chemotherapy schedules.[13][14]

Quantitative Data Summary
Clinical trials for Hetrombopag in CIT are ongoing. The data below is based on the design of

registered trials.
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Study ID
Combination
Therapy

Patient
Population

Key Efficacy
Endpoint
(Illustrative)

Reference

NCT05394285

Hetrombopag +

Anti-tumor

Treatment

Patients with

advanced breast

cancer receiving

chemotherapy

Proportion of

patients who can

complete

chemotherapy

cycles without

dose

modification due

to

thrombocytopeni

a.

[13]

NCT07286032

Hetrombopag vs.

Placebo +

Chemotherapy

Patients with

solid tumors

receiving 21-day

chemotherapy

cycles

Proportion of

subjects that can

complete two

planned

consecutive

chemotherapy

cycles with no

modification of

chemotherapy

regimen due to

thrombocytopeni

a.

[14][15]

Experimental Protocol: Prophylactic Use in CIT (Based
on NCT05394285)
1. Patient Selection:

Inclusion Criteria: Adult patients with solid tumors (e.g., advanced breast cancer) scheduled

to receive chemotherapy known to cause thrombocytopenia.[13][15]
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Exclusion Criteria: Pre-existing thrombocytopenia due to other causes (e.g., liver disease,

bone marrow metastasis), use of anticoagulants, or significant cardiovascular disorders.[15]

2. Study Design:

A multicenter, randomized, controlled, open-label study.[13]

3. Treatment Regimen:

Hetrombopag Group (Prophylactic): Oral Hetrombopag at an initial dose of 7.5 mg/day is

started on day 2 after the initiation of an anti-tumor treatment cycle and continued for 14

days.[13]

Control Group (Therapeutic): In the first cycle, a different TPO-RA like rhTPO may be used

therapeutically (started when platelets drop below 50 x 10⁹/L).[13] In subsequent exploratory

cycles, Hetrombopag may be used therapeutically (started when platelets are <50 x 10⁹/L

and suspended when >100 x 10⁹/L).[13]

Chemotherapy: Administered according to the standard institutional protocol.

4. Efficacy Assessment:

Primary Endpoint: The proportion of patients who complete their planned chemotherapy

cycles without dose delays, reductions, or omissions due to thrombocytopenia (platelet count

<100 x 10⁹/L).[15]

Secondary Endpoints: Incidence of clinically significant bleeding events, need for platelet

transfusions, and safety profile.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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